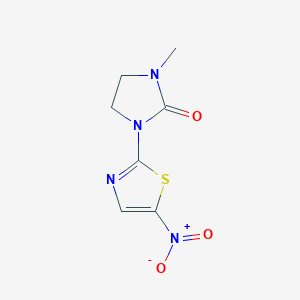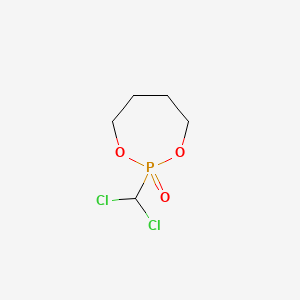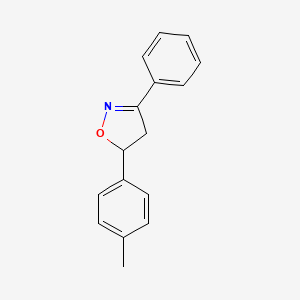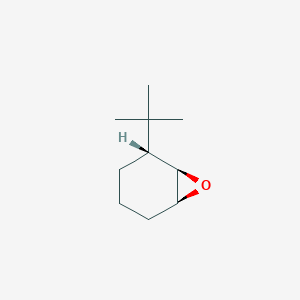![molecular formula C11H21ClO2 B14715641 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane CAS No. 14112-72-2](/img/structure/B14715641.png)
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is an organic compound with the molecular formula C11H21ClO2 and a molecular weight of 220.736 g/mol . This compound is characterized by the presence of a butoxy group and a chloropropenyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane typically involves the reaction of 1-chloro-3-butoxypropene with butanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as , , or in polar aprotic solvents like (DMSO) or (DMF).
Oxidation: Oxidizing agents like (KMnO4) or (CrO3) in acidic or basic media.
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Aplicaciones Científicas De Investigación
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of the butoxy and chloropropenyl groups allows it to participate in substitution and addition reactions, targeting specific molecular sites and pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol
- 1-(1-Butoxy-3-dibutoxyphosphorylpropoxy)butane
- 1-(1-Butoxy-2-chloroethoxy)butane
- 1-(1-Butoxy-2-chloropropoxy)butane
Uniqueness
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
14112-72-2 |
|---|---|
Fórmula molecular |
C11H21ClO2 |
Peso molecular |
220.73 g/mol |
Nombre IUPAC |
1-(1-butoxy-3-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
Clave InChI |
FNKYVBHMXAZXFK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C=CCl)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-Azabicyclo[6.1.0]non-9-yl(4-nitrophenyl)methanone](/img/structure/B14715596.png)


![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)





